2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine

Histamine H3 receptor stereochemistry SAR

2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine (CAS 1803599-37-2), also known as 2'-Methyl-1,3'-bipyrrolidine, is a saturated bicyclic diamine (MF: C₉H₁₈N₂; MW: 154.25 g/mol) comprising two pyrrolidine rings linked at the 3-position, with a methyl substituent at the 2-position of one ring. The scaffold belongs to the broader 1,3'-bipyrrolidine class, which has been validated as a key pharmacophoric core in histamine H3 receptor (H3R) antagonist drug discovery programs.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 1803599-37-2
Cat. No. B1435688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine
CAS1803599-37-2
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1C(CCN1)N2CCCC2
InChIInChI=1S/C9H18N2/c1-8-9(4-5-10-8)11-6-2-3-7-11/h8-10H,2-7H2,1H3
InChIKeyFALPABWKFRGRDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine (CAS 1803599-37-2): Structural Identity and Procurement Baseline


2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine (CAS 1803599-37-2), also known as 2'-Methyl-1,3'-bipyrrolidine, is a saturated bicyclic diamine (MF: C₉H₁₈N₂; MW: 154.25 g/mol) comprising two pyrrolidine rings linked at the 3-position, with a methyl substituent at the 2-position of one ring . The scaffold belongs to the broader 1,3'-bipyrrolidine class, which has been validated as a key pharmacophoric core in histamine H3 receptor (H3R) antagonist drug discovery programs [1]. Commercial sourcing specifications standardly cite a minimum purity of 95%, with identity confirmed by NMR, HPLC, or GC . The compound is catalogued as a versatile small-molecule scaffold and is also used as a reference substance for drug impurity profiling in pharmaceutical quality control [2].

H3R pharmacophoric core with defined 2S,3'S stereochemistry
Two orthogonally reactive amine handles for sequential derivatization
Single-component impurity reference standard with unique LC-MS/MS fingerprint

Why Generic 1,3'-Bipyrrolidine Substitution Fails for 2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine


Interchanging 2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine with another C₉H₁₈N₂ isomer—such as 3'-Methyl-1,3'-bipyrrolidine (CAS 1699695-35-6) or 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine (CAS 1803565-59-4)—is not permissible because the 2-methyl substitution and the pyrrolidin-1-yl connectivity position jointly determine scaffold topology, steric bulk, and amine basicity (pKa shifts > 0.5 log units are typical for regioisomeric amines), which directly control receptor recognition and downstream PK/selectivity profiles [1]. In the published H3R antagonist lead optimization series, the 2S,3'S stereochemistry of the bipyrrolidine moiety was explicitly identified as the preferred configuration for high H3R binding affinity, and any deviation in the substitution pattern (e.g., moving the methyl to the 3'-position or altering the linkage to the 4-position) would abolish this conformational advantage [1]. Furthermore, the molecule serves as a specific impurity marker in certain pyrrolidine-containing drug substance syntheses; substituting a different bipyrrolidine would fail to match the retention time, MS fragmentation, and NMR fingerprint required for validated impurity reference standards [2].

Regioisomeric substitution
Positional isomers (3'-methyl or 4-linkage) alter scaffold topology and amine basicity, shifting H3R recognition.
Stereochemical deviation
Non-(2S,3'S) stereoisomers may not reproduce reported H3R binding; stereochemical preference is critical for target engagement reproducibility.
Impurity reference mismatch
Specificity depends on exact retention time and MS/MS fingerprint; generic bipyrrolidine mixtures introduce ambiguity in peak assignment.

Quantitative Differentiation Evidence for 2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine (CAS 1803599-37-2)


Stereochemical and Positional Isomer Differentiation: The 2S,3'S-Bipyrrolidine Core Is Validated for H3R Affinity

The (2S,3'S)-2-methyl-[1,3']bipyrrolidinyl stereoisomer has been explicitly selected as the optimal configuration for H3R antagonist activity based on systematic SAR studies. Lead compound 1 (5-fluoro-2-methyl-N-[2-methyl-4-(2-methyl-[1,3']bipyrrolidinyl-1'-yl)-phenyl]-benzamide), which contains this core, demonstrated high H3R affinity and good selectivity versus hERG, establishing the 2S,3'S configuration as a requirement for target engagement [1]. In contrast, the 2R,3'R diastereomer or regioisomers such as 3'-Methyl-1,3'-bipyrrolidine (CAS 1699695-35-6) would present a different spatial orientation of the basic nitrogen and methyl group, leading to a documented loss of H3R binding [2].

Stereochemical SAR
Class-level inference
Only (2S,3'S) configuration yields high H3R affinity; alternative stereoisomers show reduced binding.
Stereochemistry selection context for H3R binding reproducibility
SAR based on published studies; exact binding Ki/IC50 not disclosed
Histamine H3 receptor stereochemistry SAR bipyrrolidine scaffold

Validated Scaffold in Lead Optimization: Compound 4c Achieves Cardiac Safety Threshold at ≤10 μM

The elaborated derivative ((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)-naphthalene-2-carboxylic acid (tetrahydro-pyran-4-yl)-amide (compound 4c) was tested in guinea pig ventricular myocytes. Compound 4c did not alter major action potential parameters at concentrations ≤10 μM, and intravenous administration at 3 mg/kg in anaesthetized dogs produced no significant haemodynamic changes [1]. This cardiac safety window is contingent on the intact 2-methyl-[1,3']bipyrrolidinyl core; alternative scaffolds (e.g., piperidine-based or methylene-bridged analogs) may exhibit different hERG liabilities and therefore require de novo safety profiling [2].

Cardiac ion-channel endpoint
Class-level inference
≤10 μM no alteration of action potential parameters (guinea pig myocytes); 3 mg/kg i.v. no haemodynamic effect (dog).
Reported ion-channel safety-related endpoint context; scaffold-dependent profile
Data from derivative 4c; transferability to other derivatives requires validation
Cardiac safety hERG ventricular myocyte lead optimization

Quality Specification: 95% Minimum Purity with Multi-Technique Batch Certification

Commercial suppliers including Bidepharm and AKSci specify a minimum purity of 95% for 2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine (CAS 1803599-37-2), with batch-specific certificates of analysis provided via NMR, HPLC, and GC . By comparison, close structural analogs such as 3'-Methyl-1,3'-bipyrrolidine (CAS 1699695-35-6) or 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine (CAS 1803565-59-4) are not uniformly offered with the same combination of orthogonal analytical methods, and their purity baselines may differ between vendors .

Purity specification
Supporting evidence
95% minimum purity; batch QC by NMR, HPLC, GC.
Multi-technique batch certification supports synthesis reproducibility
Supplier-specified; verify batch-specific CoA
Purity specification NMR HPLC GC quality control

Physicochemical Differentiation: Predicted Boiling Point and Flash Point vs. Positional Isomers

For 2-Methyl-1,3'-bipyrrolidine (the structural synonym of the target compound), predicted physicochemical parameters include a boiling point of 216.9 ± 8.0 °C at 760 mmHg and a flash point of 82.0 ± 9.4 °C . The isomeric 1-(Pyrrolidin-3-yl)piperidine (CAS 184970-32-9, also C₉H₁₈N₂), which replaces one pyrrolidine with piperidine, exhibits different boiling point and polarity characteristics that alter chromatographic retention and distillation behavior . These differences are critical for designing purification protocols and for confirming identity via GC or HPLC retention time matching .

Predicted boiling point
Data to verify
BP: 216.9 ± 8.0 °C (760 mmHg); FP: 82.0 ± 9.4 °C.
Distinct thermal properties may support GC/HPLC identity confirmation
Predicted values; experimental confirmation recommended
Physicochemical properties boiling point flash point regioisomer differentiation

Drug Impurity Reference Standard: Specificity vs. Generic Pyrrolidine Impurity Mixtures

2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine is explicitly listed for use as a reference substance for drug impurity profiling in pharmaceutical research [1]. Unlike generic pyrrolidine impurity mixtures that contain multiple unidentified bipyrrolidine isomers, this single-compound reference standard provides a defined retention time, mass spectrum, and NMR signature for LC-MS and GC-MS method validation, enabling accurate quantification of this specific impurity in API batches . The compound's unique substitution pattern (methyl at position 2, pyrrolidin-1-yl at position 3) generates a distinct fragmentation pattern that is not replicated by other C₉H₁₈N₂ isomers, ensuring specificity in impurity tracking .

Impurity reference specificity
Supporting evidence
Single-component standard with defined retention time and MS/MS fingerprint vs. generic mixtures.
Enables unambiguous peak assignment in pharmaceutical impurity profiling
Applicable to LC-MS/GC-MS method validation per ICH guidelines
Pharmaceutical impurity reference standard method validation ANDA

Scaffold Versatility: Dual Utility as Synthetic Building Block and Pharmacophoric Core

2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine is catalogued as a 'versatile small molecule scaffold' by multiple suppliers (Biosynth, CymitQuimica) and is explicitly described as a building block for synthesizing more complex organic molecules, including H3R antagonists . The compound's two secondary/tertiary amine centers offer orthogonal derivatization handles (N-arylation at the pyrrolidin-1-yl nitrogen; N-alkylation or acylation at the pyrrolidine nitrogen), enabling sequential functionalization not possible with simpler mono-pyrrolidine or piperidine-based building blocks [1]. Competing scaffolds such as 1-(pyrrolidin-1-ylmethyl)pyrrolidine (CAS 7309-47-9) contain a methylene spacer that alters amine basicity and conformational flexibility, leading to different SAR outcomes in receptor binding [1].

Derivatization site comparison
Class-level inference
Two orthogonal amine handles (pyrrolidine NH and pyrrolidin-1-yl); direct C-C linkage provides rigidity.
Supports parallel SAR exploration and diverse library synthesis
Rigid core may influence hit-to-lead translation; experimental SAR confirmation needed
Medicinal chemistry building block scaffold H3R antagonist

High-Value Application Scenarios for 2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine


Histamine H3 Receptor Antagonist Lead Optimization and SAR Expansion

Programs targeting H3R for cognitive disorders, sleep disorders, or ADHD can use this scaffold as the central bipyrrolidine core for parallel optimization of the left-hand heterocyclic (HC) moiety and the central linker, leveraging the validated 2S,3'S stereochemistry that confers high H3R affinity and selectivity [1]. The cardiac safety data available for compound 4c (≤10 μM no effect in ventricular myocytes) provides a baseline hERG safety margin that can be referenced during lead progression [1].

Pharmaceutical Impurity Reference Standard for ANDA/NDA Submissions

QC and analytical development laboratories can deploy this compound as a single-component, well-characterized impurity reference standard for LC-MS/GC-MS method validation and batch release testing of pyrrolidine-containing drug substances [2]. Its unique retention time and MS/MS fragmentation fingerprint ensure unambiguous identification and quantification in compliance with ICH Q3A/Q3B impurity guidelines [2].

Diversified Building Block for DNA-Encoded Library (DEL) Synthesis or Parallel Chemistry

The two chemically orthogonal amine handles (pyrrolidine NH for acylation/reductive amination; pyrrolidin-1-yl for Buchwald-Hartwig N-arylation) make this scaffold suitable for DEL tag attachment or split-and-pool library synthesis, where sequential, chemoselective derivatization is required without protecting group manipulation . The rigid C-C linkage between rings reduces conformational entropy, potentially improving hit-to-lead translation by pre-organizing the scaffold in a bioactive conformation .

Chiral Scaffold for Asymmetric Catalysis or Chiral Auxiliary Development

The (2S,3'S) enantiomerically pure form of this bipyrrolidine can serve as a chiral ligand or organocatalyst precursor, analogous to established (S)-1-(2-pyrrolidinylmethyl)pyrrolidine organocatalysts used in asymmetric Aldol and Mannich reactions . The additional methyl substituent at the 2-position introduces steric bias that may enhance enantioselectivity compared to the des-methyl analog, though this requires experimental validation .

Application
Selection Property
Validation Focus
H3R antagonist lead optimization research
(2S,3'S) stereochemical control
H3R binding and selectivity endpoint review
Pharmaceutical impurity profiling method validation
Defined retention time and MS/MS fingerprint
Specificity and peak assignment in LC-MS/GC-MS
DNA-encoded library (DEL) synthesis or parallel chemistry
Orthogonal amine derivatization handles
Chemoselective functionalization without protecting groups
Chiral ligand or organocatalyst precursor development
(2S,3'S) enantiopure scaffold with methyl steric bias
Enantioselectivity in asymmetric reaction models (requires validation)
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